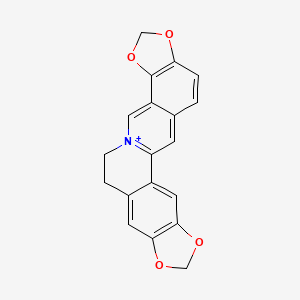

Coptisine

Description

Properties

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHOBCMEDLZUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-18-4 (chloride) | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188404 | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-66-6 | |

| Record name | Coptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coptisine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Coptisine's Anti-Cancer Mechanism in Glioblastoma Multiforme: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most formidable challenges in oncology, characterized by its aggressive proliferation, diffuse infiltration, and profound resistance to conventional therapies. The quest for novel therapeutic agents has led to the investigation of natural compounds with anti-cancer properties. Coptisine, a protoberberine alkaloid derived from the traditional medicinal herb Coptis chinensis, has emerged as a promising candidate. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's anti-glioblastoma activity. We delve into its multifaceted effects on key cellular processes, including the induction of apoptosis and cell cycle arrest, and its modulation of critical oncogenic signaling pathways. This guide is intended to serve as a resource for researchers in the field, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.

Introduction: The Challenge of Glioblastoma and the Promise of this compound

Glioblastoma is the most common and malignant primary brain tumor in adults, with a median survival of just over a year despite aggressive treatment regimens that include surgery, radiation, and chemotherapy.[1] The inherent therapeutic resistance of GBM is attributed to its cellular heterogeneity and the presence of glioma stem-like cells (GSCs), which contribute to tumor recurrence.[2] This underscores the urgent need for innovative therapeutic strategies that can overcome these resistance mechanisms.

Natural products have historically been a rich source of anti-cancer compounds. This compound, an isoquinoline alkaloid, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. In the context of glioblastoma, preliminary studies have highlighted its potential to suppress tumor growth, suggesting that this compound may offer a novel therapeutic avenue.[1] This guide will dissect the known and putative mechanisms of action of this compound in glioblastoma, providing a scientific foundation for its further development as a therapeutic agent.

Core Mechanisms of this compound in Glioblastoma

This compound exerts its anti-cancer effects on glioblastoma cells through a multi-pronged approach, impacting cell survival, proliferation, and fundamental signaling cascades.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. This compound has been shown to reinstate this crucial cell death program in glioblastoma cells. Studies utilizing the Coptis chinensis extract, rich in this compound, have demonstrated a significant increase in apoptosis in U251 and U87MG glioblastoma cell lines.[1] This is characterized by the externalization of phosphatidylserine, a key marker of early apoptosis, and the activation of caspase cascades.[1]

The apoptotic cascade initiated by this compound appears to involve the intrinsic, or mitochondrial, pathway. This is suggested by this compound's ability to increase the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in other cancer cell types.[3] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, leading to the execution of apoptosis.

G2/M Cell Cycle Arrest: Halting Proliferation

Uncontrolled cell proliferation is a defining feature of glioblastoma. This compound effectively halts the glioblastoma cell cycle at the G2/M transition phase.[4] Flow cytometry analysis of this compound-treated U251 and U87MG cells reveals a significant accumulation of cells in the G2/M phase, preventing them from proceeding to mitosis and cell division.[4] This cell cycle arrest is a critical component of this compound's anti-proliferative activity.

Modulation of Key Signaling Pathways

The aberrant activation of intracellular signaling pathways is central to glioblastoma pathogenesis. This compound has been shown to interfere with several of these critical networks.

The STAT3 Signaling Pathway: A Prime Target

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a high percentage of glioblastomas and plays a pivotal role in promoting cell proliferation, survival, and invasion.[1] Research has shown that treatment with Coptis chinensis extract leads to a down-regulation of STAT3 phosphorylation in glioma cells.[1] This inhibitory effect is mediated, at least in part, by the reduction of Histone Deacetylase 3 (HDAC3) expression.[1] The inhibition of STAT3 signaling is a key mechanism by which this compound exerts its anti-tumor effects.

Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

The MAPK Pathway: An Area for Investigation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is often dysregulated in glioblastoma, contributing to tumor progression. [3][5]While the direct effects of this compound on the MAPK pathway in glioblastoma have not been extensively studied, its known interactions with other signaling networks suggest that this pathway may also be a target. Investigating the impact of this compound on the phosphorylation status of key MAPK components, such as ERK1/2, would be a valuable next step in elucidating its complete mechanism of action.

Induction of Autophagy and Generation of Reactive Oxygen Species (ROS)

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In some cancer types, this compound has been shown to induce autophagy, which, in concert with apoptosis, leads to cell death. [6][7]This process is often linked to the generation of reactive oxygen species (ROS). [6]Increased intracellular ROS levels can induce oxidative stress, which in turn can trigger both autophagy and apoptosis. [2][8]The interplay between this compound-induced ROS, autophagy, and apoptosis in glioblastoma presents an intriguing area for further research.

Experimental Protocols for Mechanistic Studies

To facilitate the investigation of this compound's mechanism of action in glioblastoma, this section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating and are based on established methodologies.

Glioblastoma Cell Lines and Culture Conditions

The U87MG and U251MG human glioblastoma cell lines are widely used and well-characterized models for in vitro studies. [1][9][10][11]

-

U87MG: This cell line exhibits an epithelial-like morphology and is known for its rapid proliferation. [9][11]It is typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [9]* U251MG: These cells also display rapid growth and are highly invasive. [10]They are commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. [12] Both cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins such as STAT3, Akt, and ERK.

Workflow for Western Blot Analysis.

-

Cell Treatment and Lysis:

-

Seed U87MG or U251MG cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, etc.) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat glioblastoma cells with this compound as described above.

-

Harvest the cells, including any floating cells from the culture medium.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation:

-

Treat glioblastoma cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Quantitative Data Summary

| Experiment | Cell Lines | Treatment | Key Findings | Reference |

| Cell Proliferation | U251, U87 | Coptis chinensis (0.625-10 mg/ml) | Significant inhibition of cell proliferation in a dose- and time-dependent manner. | [1] |

| Apoptosis | U251, U87 | Coptis chinensis (0.625-2.5 mg/ml) | Dose-dependent increase in early and late apoptotic cells. | [1] |

| Cell Cycle | U251, U87 | Coptis chinensis (0.625-2.5 mg/ml) | Accumulation of cells in the G2/M phase. | [4] |

| STAT3 Signaling | U251, U87 | Coptis chinensis | Down-regulation of STAT3 phosphorylation. | [1] |

| PI3K/Akt Signaling | Bladder Cancer Cells | This compound | Repression of PI3K, Akt, and mTOR phosphorylation. | [13] |

| ROS Generation | Hepatocellular Carcinoma Cells | This compound | Increased intracellular ROS production. | [6] |

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity against glioblastoma multiforme by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting the STAT3 signaling pathway. While its effects on the PI3K/Akt and MAPK pathways in glioblastoma require more direct investigation, evidence from other cancer types strongly suggests their involvement. The protocols provided in this guide offer a framework for researchers to further elucidate the intricate molecular mechanisms of this compound.

Future research should focus on:

-

Confirming the inhibitory effects of purified this compound on the PI3K/Akt and MAPK pathways in glioblastoma cell lines and patient-derived GSCs.

-

Investigating the role of this compound-induced autophagy and its interplay with apoptosis in glioblastoma.

-

Evaluating the in vivo efficacy of this compound in orthotopic glioblastoma models.

-

Exploring synergistic combinations of this compound with standard-of-care therapies for glioblastoma.

A deeper understanding of this compound's mechanism of action will be instrumental in its development as a potential therapeutic agent for this devastating disease.

References

- U-87 MG. (n.d.). In Wikipedia.

- U87MG Cells. (n.d.). Cytion.

- Wang, J., et al. (2017). Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3.

- U87MG Cell Line. (n.d.). Cytion.

- U-251 MG. (n.d.). ECACC.

- Westermark, B., et al. (2011). U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells.

- U-251MG (CVCL_0021). (n.d.). Cellosaurus.

- Kim, S. Y., et al. (2021). This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells. Food and Chemical Toxicology, 148, 111948. [Link]

- Chen, Y., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. Journal of Cellular and Molecular Medicine, 22(11), 5447-5458. [Link]

- Wang, J., et al. (2017). Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3.

- Li, J., et al. (2022). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Hereditas, 159(1), 2. [Link]

- Chen, Y., et al. (2018). This compound suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer. Journal of Cellular and Molecular Medicine, 22(11), 5447-5458. [Link]

- Singer, E., et al. (2015). Reactive oxygen species-mediated therapeutic response and resistance in glioblastoma.

- The functional role of p38 MAPK pathway in malignant brain tumors. (2022). Cellular and Molecular Neurobiology, 42(7), 2187-2201. [Link]

- Kim, E. K., et al. (2017). Identification of Autophagy-Related Prognostic Signature for Glioblastoma Standard Therapy. Frontiers in Oncology, 7, 247. [Link]

- Zhai, X., et al. (2018). COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma. Cellular Physiology and Biochemistry, 49(5), 1865-1876. [Link]

- Investigating The Role Of Chaperone-Mediated Autophagy In Glioma Stem Cells. (2022). University of Pennsylvania. [Link]

- DePeralta, D., et al. (2015). Adaptive Mitochondrial Reprogramming and Resistance to PI3K Therapy. Cancer Research, 75(24), 5261-5269. [Link]

- Lomonaco, S. L., et al. (2020). Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis.

- Zhai, X., et al. (2015). PI3K/AKT/Afadin signaling pathway contributes to pathological vascularization in glioblastomas. Oncology Reports, 34(5), 2469-2476. [Link]

- Li, J., et al. (2022). This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays. Hereditas, 159(1), 2. [Link]

- Wdowiak, K., et al. (2021). Implications of Oxidative Stress in Glioblastoma Multiforme Following Treatment with Purine Derivatives. International Journal of Molecular Sciences, 22(12), 6296. [Link]

- Oxidative Stress and Antioxidants in Glioblastoma: Mechanisms of Action, Therapeutic Effects and Future Directions. (2023). Antioxidants, 12(7), 1349. [Link]

- Musumeci, F., et al. (2024). Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment. International Journal of Molecular Sciences, 25(2), 1055. [Link]

- Reactive oxidative species (ROS)-based nanomedicine for BBB crossing and glioma treatment: current status and future directions. (2022). Frontiers in Pharmacology, 13, 991873. [Link]

- MAPK pathway: Potential role in glioblastoma multiforme. (2022).

- Synergistic role of thymoquinone and 5-fluorouracil in U-251MG glioblastoma cell line. (2021). Journal of Cancer Research and Therapeutics, 17(5), 1146-1152. [Link]

- Singer, E., et al. (2015). Reactive oxygen species-mediated therapeutic response and resistance in glioblastoma.

Sources

- 1. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 2. DSpace [repository.upenn.edu]

- 3. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coptis Chinensis affects the function of glioma cells through the down-regulation of phosphorylation of STAT3 by reducing HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of autophagy increases susceptibility of glioblastoma stem cells to temozolomide by igniting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. U-87 MG - Wikipedia [en.wikipedia.org]

- 10. U251 MG Cell Line - Creative Biogene [creative-biogene.com]

- 11. biocompare.com [biocompare.com]

- 12. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

Aporphine Alkaloids as Cholinesterase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Significance of Aporphine Alkaloids in Neurodegenerative Disease Research

Alzheimer's disease (AD) presents a formidable challenge to global healthcare, characterized by a progressive decline in cognitive function.[1][2][3] A key therapeutic strategy in managing AD symptoms is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, leading to enhanced cholinergic neurotransmission.[4][6] In the relentless pursuit of novel and effective cholinesterase inhibitors, natural products have emerged as a promising reservoir of structurally diverse and biologically active compounds.[1] Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention for their potential as cholinesterase inhibitors.[1][7]

Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline core structure and are found in various plant families.[8][9] Their unique chemical architecture provides a scaffold for the development of potent and selective inhibitors of cholinesterases. This in-depth technical guide provides a comprehensive overview of aporphine alkaloids as cholinesterase inhibitors, delving into their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neurodegenerative disease therapeutics.

The Aporphine Core: A Privileged Scaffold for Cholinesterase Inhibition

The fundamental structure of aporphine alkaloids provides a versatile template for interaction with the active sites of cholinesterases. The tetracyclic framework and the presence of a nitrogen atom are key features that contribute to their inhibitory activity.

Caption: Putative mechanisms of cholinesterase inhibition by aporphine alkaloids.

Structure-Activity Relationships (SAR): Key to Potency and Selectivity

The inhibitory potency and selectivity of aporphine alkaloids against AChE and BChE are significantly influenced by the nature and position of substituents on the tetracyclic core.

-

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aromatic rings play a crucial role. For example, studies have shown that specific hydroxylation patterns can enhance inhibitory activity.

-

Nitrogen Substitution: The substituent on the nitrogen atom also impacts activity. N-methylation is a common feature in many active aporphine alkaloids. [10]* Stereochemistry: The stereochemistry at the chiral center (C6a) can influence the binding affinity and selectivity. [11] The conjugation of an N-benzylpyridinium moiety to the aporphine core has been shown to significantly enhance AChE inhibitory activity, with the (S)-enantiomers exhibiting higher potency. [11]

Quantitative Assessment of Inhibitory Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cholinesterase inhibitor. The following table summarizes the reported IC50 values for a selection of aporphine alkaloids against AChE and BChE.

| Aporphine Alkaloid | Target Enzyme | IC50 (µM) | Source |

| Epiganine B | AChE | 4.36 | [12] |

| Dehydrodicentrine | AChE | 2.98 | [12] |

| Liriodenine | AChE | <10 | [13] |

| Liriodenine | BChE | <10 | [7][13] |

| Cassythicine | AChE | <10 | [7][13] |

| Cassythicine | BChE | <10 | [7][13] |

| Laurotetanine hydrochloride | AChE | Selective inhibitor | [13] |

| Pachyconfine | BChE | Selective inhibitor | [13] |

| N-methylasimilobine | AChE | 1.5 µg/mL | [14][15] |

| (S)-2-chlorobenzylpyridinium-aporphine conjugate | AChE | 0.06 | [11] |

Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition

The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring cholinesterase activity and inhibition. [16][17][18]

Principle of the Assay

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. [4][16]The rate of color formation is directly proportional to the cholinesterase activity.

Caption: A streamlined workflow for the Ellman's cholinesterase inhibition assay.

Detailed Step-by-Step Methodology

This protocol is designed for a 96-well microplate format.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

-

Aporphine alkaloid inhibitor (test compound)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate [4]* 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) [16]* Phosphate buffer (0.1 M, pH 8.0) [16]* Reference inhibitor (e.g., Donepezil or Galantamine) [4]* 96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm [16] 2. Preparation of Solutions:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0. [16]* Enzyme Solution (AChE or BChE): Prepare a stock solution of the enzyme in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. [16]* Substrate Solution (ATCI or BTCI): Prepare a stock solution (e.g., 15 mM) in deionized water. This solution should be prepared fresh daily. [4]* DTNB Solution: Prepare a stock solution (e.g., 3 mM) in phosphate buffer. [16]* Inhibitor Solutions: Prepare a stock solution of the aporphine alkaloid in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity. [4] 3. Assay Procedure:

-

Plate Setup: In a 96-well microplate, add the following components in triplicate:

-

Blank: Buffer only.

-

Control (100% Activity): Buffer, enzyme solution, and solvent (without inhibitor).

-

Test Wells: Buffer, enzyme solution, and inhibitor solution at various concentrations. [16]2. Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. [16]3. Initiation of Reaction: To each well (except the blank), add the substrate solution and DTNB solution. The final volume in each well should be consistent (e.g., 200 µL). [16]4. Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes). [16] 4. Data Analysis:

-

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Correct for background absorbance by subtracting the rate of the blank from all other rates. [16]3. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives and Conclusion

Aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel cholinesterase inhibitors. Their unique structural features and diverse biological activities make them attractive lead compounds for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research focusing on the synthesis of novel derivatives, comprehensive structure-activity relationship studies, and in-depth investigation of their pharmacokinetic and toxicological profiles is warranted to fully exploit their therapeutic potential. [19][20]The methodologies and insights provided in this technical guide are intended to facilitate and accelerate these research endeavors, ultimately contributing to the development of new and effective treatments for patients suffering from neurodegenerative diseases.

References

- Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical applic

- Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Benchchem.

- Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical applic

- Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future. PubMed.

- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correl

- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem.

- Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity

- (PDF) Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application.

- Alkaloids from different species and respective IC50 towards AChE and...

- Aporphine alkaloids from Piper erecticaule and acetylcholinesterase inhibitory activity. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas.

- Naturally Occurring Cholinesterase Inhibitors from Plants, Fungi, Algae, and Animals: A Review of the Most. Semantic Scholar.

- Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study.

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.

- Aporphine. Wikipedia.

- Proaporphine and Aporphine Alkaloids with Acetylcholinesterase Inhibitory Activity from Stephania epigaea.

- Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evalu

- Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjug

- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations.

- Cholinesterase (ChE) Test Using Ellman's Photometric Method.

- Structural modification of aporphine alkaloids.

- Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI.

- Ellman Esterase Assay Protocol. Scribd.

- An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correl

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.

- Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Bentham Science.

- (PDF) Antioxidant Properties and Effects of Aporphine Alkaloids and Their Phenanthrene Seco-Isomers on Acetylcholinesterase Activity.

- Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome. PubMed Central.

- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors.

- Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. PubMed Central.

- The key steps for the synthesis of aporphine and oxoaporphine alkaloids...

- Plant alkaloids as drug leads for Alzheimer's disease. PubMed.

- Comparison of in vitro acetylcholinesterase (AChE)‐ and butyrylcholinesterase (BChE)‐inhibitory activities of secnidazole ester derivatives 1–30.

- Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids

- Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Form

- Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions. PubMed Central.

- Plant derived alkaloids in major neurodegenerative diseases: from animal models to clinical trials. Semantic Scholar.

- Total Synthesis of Aporphine Alkaloids via Benzyne Chemistry: Progress Towards a Late‐Stage Enantioselective Hydrogenation and Neuroprotective Activity Evalu

- Current therapeutics for Alzheimer's disease and clinical trials. SpringerLink.

Sources

- 1. Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ayurvedjournal.com [ayurvedjournal.com]

- 3. Plant alkaloids as drug leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aporphine - Wikipedia [en.wikipedia.org]

- 10. An aporphine alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aporphinoid Alkaloids Derivatives as Selective Cholinesterases Inhibitors: Biological Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coptisine Signaling Pathway in Lipopolysaccharide-Stimulated Macrophages

Introduction: The Inflammatory Cascade in Macrophages and the Therapeutic Promise of Coptisine

Macrophages, the sentinels of the innate immune system, are pivotal in orchestrating the initial response to pathogenic invaders. Upon encountering lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, macrophages initiate a potent inflammatory cascade. This response, while crucial for host defense, can become dysregulated and contribute to the pathophysiology of chronic inflammatory diseases. This compound, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis, has garnered significant attention for its robust anti-inflammatory properties. This guide provides a comprehensive technical overview of the molecular signaling pathways modulated by this compound in LPS-stimulated macrophages, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening at multiple critical nodes within the macrophage inflammatory signaling network. The primary pathways affected include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, the PI3K/Akt survival pathway, and the NLRP3 inflammasome.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation, through Toll-like receptor 4 (TLR4), triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (predominantly the p65/RelA subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to potently suppress this pathway. It achieves this by inhibiting the phosphorylation and degradation of IκBα.[1][2] This, in turn, prevents the nuclear translocation of the p65 subunit, thereby reducing the expression of NF-κB target genes such as those encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[1][3] While this compound does not appear to affect the expression levels of TLR4 or its primary adaptor protein, MyD88, its precise upstream target within the TLR4 signalosome remains an active area of investigation.[3]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK family, comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling axis activated by LPS in macrophages. These kinases regulate the expression of inflammatory mediators at both the transcriptional and post-transcriptional levels.

This compound has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 and JNK in LPS-stimulated macrophages.[2] The effect on ERK phosphorylation appears to be less consistent across studies.[2] By dampening the p38 and JNK pathways, this compound further contributes to the reduction in pro-inflammatory cytokine production.

Suppression of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and is also implicated in the inflammatory response. In LPS-stimulated macrophages, the activation of this pathway can contribute to the production of inflammatory mediators. This compound has been shown to inhibit the phosphorylation of Akt, suggesting an inhibitory effect on the PI3K/Akt pathway.[1] This action may contribute to its overall anti-inflammatory profile.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines. This compound has been found to be a potent inhibitor of NLRP3 inflammasome activation.[4][5] It achieves this through a dual mechanism:

-

Inhibition of the Priming Step: this compound's suppression of the NF-κB pathway leads to decreased expression of NLRP3 and pro-IL-1β, which are necessary prerequisites for inflammasome activation.[4]

-

Inhibition of the Activation Step: this compound directly inhibits the enzymatic activity of caspase-1 and prevents the assembly of the NLRP3 inflammasome complex.[4]

This multifaceted inhibition of the NLRP3 inflammasome is a key component of this compound's anti-inflammatory action, particularly in the context of diseases where IL-1β plays a significant pathogenic role.[4]

Experimental Protocols for Investigating this compound's Effects

To rigorously investigate the effects of this compound on macrophage signaling, a combination of molecular and cellular biology techniques is essential. The following protocols are provided as a guide for researchers.

Experimental Workflow Overview

Western Blot Analysis of Key Signaling Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

a. Cell Lysis and Protein Quantification:

-

Culture RAW 264.7 macrophages to 80-90% confluency in 6-well plates.

-

Pre-treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate cells with 1 µg/mL of LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane as in step 7.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 1: Recommended Validated Antibodies for Western Blotting

| Target Protein | Supplier | Catalog # | Recommended Dilution |

| Phospho-NF-κB p65 (Ser536) | Cell Signaling Technology | #3033 | 1:1000 |

| NF-κB p65 | Cell Signaling Technology | #8242 | 1:1000 |

| Phospho-IκBα (Ser32) | Cell Signaling Technology | #2859 | 1:1000 |

| IκBα | Cell Signaling Technology | #4812 | 1:1000 |

| Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | #4511 | 1:1000 |

| p38 MAPK | Cell Signaling Technology | #8690 | 1:1000 |

| Phospho-JNK (Thr183/Tyr185) | Cell Signaling Technology | #4668 | 1:1000 |

| JNK | Cell Signaling Technology | #9252 | 1:1000 |

| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |

| ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:2000 |

| Akt | Cell Signaling Technology | #4691 | 1:1000 |

| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:1000 |

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

This protocol allows for the quantification of mRNA levels of key inflammatory genes.

a. RNA Extraction and cDNA Synthesis:

-

Treat RAW 264.7 cells as described in the Western blot protocol (adjust LPS stimulation time to 4-6 hours for optimal mRNA expression).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

b. qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., β-actin).

Table 2: Validated qPCR Primer Sequences for Mouse Genes

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |

| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |

| IL-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |

| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC |

| β-actin | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC |

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

ELISA is used to quantify the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Culture and treat RAW 264.7 cells in a 24-well plate as previously described (LPS stimulation time of 12-24 hours is recommended).

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from R&D Systems, Invitrogen, or BioLegend) according to the manufacturer's protocol.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This technique provides a visual and quantifiable measure of NF-κB activation.

-

Seed RAW 264.7 cells on glass coverslips in a 12-well plate and allow them to adhere.

-

Treat the cells with this compound and LPS as described previously (LPS stimulation for 30-60 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 (e.g., Cell Signaling Technology #8242) diluted in blocking buffer for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software (e.g., ImageJ).

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways in LPS-stimulated macrophages underscores its therapeutic potential for a range of inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of action of this compound and similar natural products.

Future research should focus on identifying the direct molecular targets of this compound within the upstream TLR4 signaling cascade. Investigating whether this compound interferes with TLR4 dimerization or the recruitment of adaptor proteins like MyD88 and TRIF will provide a more complete understanding of its mechanism of action. Furthermore, transitioning these in vitro findings to in vivo models of inflammatory disease will be crucial in validating the therapeutic efficacy of this compound.

References

- Chen, H. B., et al. (2017).

- Li, C., et al. (2019). This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. Journal of Cellular and Molecular Medicine, 23(12), 7946-7960. [Link]

- Luo, X., et al. (2024). This compound ameliorates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome. Journal of Ethnopharmacology, 335, 118680. [Link]

- Spandidos Publications. (n.d.). Table SI. Sequences of primers (mouse) used for RT-qPCR.

- Wu, J. S., et al. (2016). This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells. European Journal of Pharmacology, 780, 106-114. [Link]

- Wu, J., et al. (2019). This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1. Pharmacological Research, 147, 104348. [Link]

Sources

- 1. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]

- 2. ijbs.com [ijbs.com]

- 3. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Coptis chinensis blocks NLRP3 inflammasome activation by inhibiting caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine as a Multifaceted Neuroprotective Agent in Alzheimer's Disease: A Technical Guide for Researchers

Introduction: The Imperative for Novel Therapeutic Strategies in Alzheimer's Disease

Alzheimer's disease (AD) presents a formidable challenge to modern healthcare, characterized by a progressive decline in cognitive function and the accumulation of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The complexity of AD pathogenesis, involving cholinergic dysfunction, amyloidogenic processing, neuroinflammation, and oxidative stress, has rendered single-target therapeutic approaches largely symptomatic and with limited efficacy.[1] This has spurred the investigation of multi-target natural compounds, among which coptisine, a bioactive isoquinoline alkaloid derived from Coptis chinensis, has emerged as a promising candidate with significant neuroprotective potential.[1][2][3] This in-depth technical guide provides a comprehensive overview of the neuroprotective effects of this compound in preclinical models of AD, with a focus on its mechanisms of action, supporting experimental data, and detailed protocols for its investigation.

A Multi-Pronged Assault on Alzheimer's Pathology: this compound's Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-target approach, concurrently addressing several key pathological cascades implicated in AD. This multifaceted activity positions this compound as a compelling therapeutic candidate for a complex neurodegenerative disorder.

Attenuation of Amyloidogenic Pathways and Aβ Aggregation

A central tenet of AD pathogenesis is the "amyloid cascade hypothesis," which posits that the accumulation of Aβ peptides is a primary event driving neurodegeneration. This compound has been shown to interfere with this cascade at multiple levels.

Inhibition of Aβ Production: In silico molecular docking studies suggest that this compound can inhibit the enzymatic activity of both β-secretase (BACE1) and γ-secretase, the two key enzymes responsible for the sequential cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[2][3] While specific IC50 values for this compound against these secretases from in vitro enzymatic assays are not yet widely reported, cellular studies corroborate this inhibitory potential. By targeting these enzymes, this compound can theoretically reduce the overall production of Aβ, thereby mitigating downstream toxicity.

Interference with Aβ Aggregation: Beyond inhibiting its production, this compound may also directly interfere with the aggregation of Aβ monomers into toxic oligomers and fibrils. This is a critical therapeutic target, as soluble Aβ oligomers are considered the most neurotoxic species.

Experimental Workflow: Assessing this compound's Impact on Aβ Aggregation

Caption: Workflow for the Thioflavin T (ThT) assay to monitor Aβ aggregation.

Modulation of Cholinergic Neurotransmission

The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). Enhancing cholinergic signaling is a key strategy for symptomatic treatment. This compound has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.

Table 1: Inhibitory Activity of this compound against Key Enzymes

| Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Reference |

| Acetylcholinesterase (AChE) | 4.34 | - | - | [4] |

| Indoleamine 2,3-dioxygenase (IDO) | 6.3 | 5.8 | Uncompetitive | [5] |

This inhibition of AChE by this compound leads to increased levels of ACh in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[3]

Amelioration of Tau Hyperphosphorylation

The formation of NFTs from hyperphosphorylated tau is another pathological hallmark of AD. In silico studies suggest that this compound can inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), a key kinase implicated in the hyperphosphorylation of tau.[2] While direct enzymatic inhibition data is still emerging, the potential of this compound to modulate tau pathology adds another dimension to its neuroprotective profile.

Signaling Pathway: this compound's Putative Role in Tau Phosphorylation

Caption: this compound's potential inhibition of GSK3β to reduce tau hyperphosphorylation.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are critical components of the vicious cycle of neurodegeneration in AD. This compound exhibits potent anti-inflammatory and antioxidant properties.

Anti-inflammatory Action: this compound has been shown to suppress the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[5] It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[6][7] Furthermore, this compound is an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the kynurenine pathway, which is implicated in neuroinflammation and AD pathogenesis.[5]

Antioxidant Activity: this compound has demonstrated the ability to scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system.[8] It can downregulate the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin system's capacity to combat oxidative stress. There is also evidence to suggest that this compound may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Signaling Pathway: this compound's Anti-inflammatory and Antioxidant Mechanisms

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Experimental Protocols for Investigating this compound's Efficacy

To facilitate further research into the neuroprotective effects of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation in the presence and absence of an inhibitor.

Materials:

-

Aβ1-42 peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Aβ1-42 Preparation:

-

Dissolve lyophilized Aβ1-42 in HFIP to a concentration of 1 mg/mL.

-

Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.

-

Store the resulting peptide film at -80°C.

-

Prior to use, dissolve the peptide film in DMSO to a stock concentration of 1 mM and then dilute to the desired working concentration in PBS.

-

-

Reaction Setup:

-

In a 96-well plate, add Aβ1-42 to a final concentration of 10 µM in PBS.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Add ThT to a final concentration of 10 µM.

-

The final reaction volume in each well should be 200 µL.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours using a microplate reader with excitation at ~440 nm and emission at ~482 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of this compound.

-

Analyze the aggregation kinetics by determining the lag time, maximum fluorescence intensity, and apparent rate constant of fibril formation.

-

Protocol 2: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

Principle: This colorimetric assay measures AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is quantified spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI (14 mM) in deionized water (prepare fresh daily).

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 10 µL of DTNB solution to each well.

-

Add 10 µL of varying concentrations of this compound (or vehicle control).

-

Add 10 µL of AChE solution to initiate the pre-incubation (incubate for 15 minutes at 25°C).

-

Start the reaction by adding 10 µL of ATCI solution to each well.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target neuroprotective agent for Alzheimer's disease. Its ability to concurrently modulate amyloidogenic pathways, enhance cholinergic neurotransmission, and combat neuroinflammation and oxidative stress underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action of this compound and to evaluate its efficacy in various preclinical models of AD.

Future research should focus on obtaining robust in vivo data to validate the promising in vitro and in silico findings. Pharmacokinetic and pharmacodynamic studies will be crucial to determine the bioavailability of this compound in the central nervous system. Furthermore, a deeper investigation into its effects on tau pathology, including the identification of specific tau kinases it may inhibit and the corresponding IC50 values, will provide a more complete picture of its neuroprotective capabilities. Ultimately, continued rigorous scientific inquiry will be essential to translate the therapeutic promise of this compound into a viable clinical strategy for the treatment of Alzheimer's disease.

References

- This compound reverses Alzheimer's disease by targeting cholinergic and amyloidogenic p

- In silico decoding strategic pathways inhibition by this compound for halting Alzheimer's pathology: a mechanistic insight. (URL: [Link])

- The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease. (URL: [Link])

- This compound reverses Alzheimer's disease by targeting cholinergic and amyloidogenic p

- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])

- Anti-Alzheimer and Antioxidant Activities of Coptidis Rhizoma Alkaloids. (URL: [Link])

- Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in … (URL: [Link])

- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])

- Neuroprotective Activity of this compound from Coptis chinensis (Franch). (URL: [Link])

- Neuroprotective Effect of Coptis chinensis in MPP+ and MPTP-Induced Parkinson's Disease Models. (URL: [Link])

- Anti-Alzheimer and antioxidant activities of Coptidis Rhizoma alkaloids. (URL: [Link])

- Neuroprotective Effect of Coptis chinensis in MPP[Formula: see text] and MPTP-Induced Parkinson's Disease Models. (URL: [Link])

- Characterization of the anti-AChE potential and alkaloids in Rhizoma Coptidis from different Coptis species combined with spectrum-effect relationship and molecular docking. (URL: [Link])

- Anti-inflammatory activity of this compound free base in mice through inhibition of NF-κB and MAPK signaling p

- Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells. (URL: [Link])

- Natural antioxidants that act against Alzheimer's disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action. (URL: [Link])

- This compound. (URL: [Link])

- Reinforcing Nrf2 Signaling: Help in the Alzheimer's Disease Context. (URL: [Link])

- Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. (URL: [Link])

- Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease. (URL: [Link])

- The Pivotal Role of NF-kB in the Pathogenesis and Therapeutics of Alzheimer's Disease. (URL: [Link])

- Selective Inhibition of Vascular Smooth Muscle Cell Proliferation by this compound Isolated From Coptis Rhizoma, One of the Crude Drugs Composing Kampo Medicines Unsei-in. (URL: [Link])

- This compound from Coptis chinensis exerts diverse beneficial properties: A concise review. (URL: [Link])

- Inhibition of type A monoamine oxidase by this compound in mouse brain. (URL: [Link])

- Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life. (URL: [Link])

- BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. (URL: [Link])

- Selective inhibition of Alzheimer disease-like tau aggreg

- BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. (URL: [Link])

- The selected potential allosteric inhibitors of BACE1 with reported... (URL: [Link])

Sources

- 1. plu.mx [plu.mx]

- 2. In silico decoding strategic pathways inhibition by this compound for halting Alzheimer's pathology: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Intricacies of Coptisine: A Technical Guide to its Pharmacokinetics and Bioavailability in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic profile and bioavailability of coptisine, a protoberberine alkaloid with significant therapeutic potential, in commonly used rodent models. As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount to translating its in vitro bioactivity into in vivo efficacy. This document synthesizes current research to offer field-proven insights and detailed methodologies for the preclinical assessment of this compound.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of this compound

This compound, a primary bioactive constituent isolated from medicinal plants such as Coptis chinensis, has garnered considerable attention for its diverse pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective properties[1]. However, the clinical translation of this compound is significantly hampered by its challenging pharmacokinetic properties, most notably its low oral bioavailability[2][3][4]. This guide delves into the underlying mechanisms governing its disposition in rodent models, providing a critical knowledge base for researchers aiming to overcome these hurdles.

A consistent finding across multiple studies is the poor oral absorption and rapid elimination of this compound[3][4]. This necessitates a thorough investigation of its metabolic pathways and the influence of transporters to devise strategies for enhancing its systemic exposure and therapeutic efficacy.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of this compound

The journey of this compound through the body is characterized by rapid metabolism and extensive distribution. Understanding each phase of this process is crucial for designing effective preclinical studies.

Absorption and Bioavailability

Oral bioavailability of this compound in rats is consistently reported to be low, ranging from 0.52% to 8.9%[1][2][5]. This poor absorption is a major limiting factor for its therapeutic application. Studies utilizing Caco-2 cell monolayers, an in vitro model of human intestinal absorption, suggest that this compound is a completely absorbed compound, but its permeability is affected by efflux mechanisms[6].

Several factors contribute to this low bioavailability:

-

P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for P-gp, a major efflux transporter in the intestines, which actively pumps the compound back into the intestinal lumen, thereby limiting its systemic absorption[7].

-

First-Pass Metabolism: this compound undergoes significant metabolism in the intestine and liver before it can reach systemic circulation[3][8].

-

Gut Microbiota Transformation: The gut microbiota can metabolize this compound, further reducing the amount of parent compound available for absorption[9].

Distribution

Following administration, this compound distributes to various tissues. In rats, after oral administration, this compound has been detected in all analyzed samples, albeit at low concentrations[1]. Animal experiments have shown that this compound is primarily distributed to the liver, followed by the lungs[10].

Interestingly, after intravenous administration, this compound has been shown to quickly cross the blood-brain barrier, accumulating at higher concentrations in different brain regions and being slowly eliminated from there[2][5]. This suggests its potential for treating central nervous system disorders.

Metabolism

This compound is extensively metabolized in vivo. The primary site of metabolism is considered to be the liver, although intestinal metabolism also plays a significant role[3][4][8]. In rats, seventeen metabolites of this compound have been identified, including eleven unconjugated metabolites and six glucuronide and sulfate conjugates[2][3][5]. The main metabolic pathways include:

The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2, CYP2D6, and CYP3A4, is involved in the oxidative metabolism of this compound[11][12]. Additionally, UDP-glucuronosyltransferases (UGTs) play a role in its conjugation[13]. In vitro studies using human liver microsomes have shown that this compound can inhibit the metabolism of other drugs, suggesting a potential for drug-drug interactions[12].

Excretion

The primary route of excretion for this compound and its metabolites is through feces[4][8]. A significant portion of orally administered this compound is expelled in its original form in the feces due to poor absorption[3][4]. Metabolites formed in the liver are excreted into the bile and subsequently eliminated in the feces. Urinary excretion also contributes to the elimination of this compound and its metabolites[5].

Quantitative Pharmacokinetic Parameters of this compound in Rats

The following tables summarize key pharmacokinetic parameters of this compound in rats from various studies. These values provide a quantitative basis for understanding its disposition and for designing future preclinical investigations.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | Absolute Bioavailability (%) | Reference |

| 30 | 44.15 | - | 63.24 | 1.87 | [1] |

| 50 | - | 0.58 ± 0.12 | - | 8.9 | [2][5][14] |

| 75 | - | - | 87.97 | 0.52 | [1] |

| 150 | 66.89 | - | - | - | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration

| Dose (mg/kg) | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| 10 | 0.71 | 7.68 ± 1.82 | - | [2][5][14] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols for Pharmacokinetic Studies of this compound in Rodents

This section outlines a standard workflow for conducting a pharmacokinetic study of this compound in a rat model.

Experimental Workflow Diagram

Caption: Standard workflow for a rodent pharmacokinetic study of this compound.

Step-by-Step Methodology

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Drug Formulation and Administration:

-

For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Doses typically range from 30 to 150 mg/kg[1].

-

For intravenous administration, this compound should be dissolved in a sterile vehicle suitable for injection, such as saline. A common dose is 10 mg/kg[2][5].

-

-

Blood Sample Collection:

-

Following drug administration, blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Tissue Sample Collection (for distribution studies):

-

At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, heart, lung, spleen, brain) are harvested, weighed, and stored at -80°C.

-

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile is added to the plasma sample, vortexed, and centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Tissues: Tissues are homogenized in saline. The homogenate is then subjected to a similar protein precipitation or liquid-liquid extraction procedure.

-

-

Bioanalytical Method (LC-MS/MS):

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound in biological matrices[1][2][5].

-

This involves chromatographic separation on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Metabolic Pathways and Influencing Factors